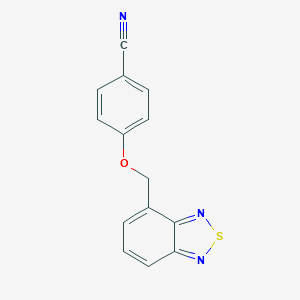![molecular formula C19H21NO4 B299508 N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BPPO, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various biological processes. For example, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the replication of the HIV virus by blocking the integration of the viral DNA into the host cell genome. In addition, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide can be used in a wide range of applications, from drug discovery to materials science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new anticancer, antiviral, and antibacterial agents. Another direction is to explore its potential applications in materials science and nanotechnology, particularly in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-bromoanisole with pentyloxymagnesium bromide, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and nanotechnology. In drug discovery, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a fluorescent probe for imaging and sensing applications.
Propiedades
Nombre del producto |
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(4-pentoxyphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H21NO4/c1-2-3-4-11-22-16-8-6-15(7-9-16)20-19(21)14-5-10-17-18(12-14)24-13-23-17/h5-10,12H,2-4,11,13H2,1H3,(H,20,21) |
Clave InChI |
QBTKJSXLXYLTTK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3,4-dichlorobenzoyl)amino]phenylcarbamate](/img/structure/B299425.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B299429.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B299431.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B299432.png)
![N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B299434.png)
![N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B299435.png)
![Ethyl 4-[(4-methylbenzoyl)amino]phenylcarbamate](/img/structure/B299437.png)
![N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide](/img/structure/B299438.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)